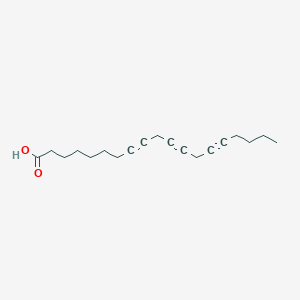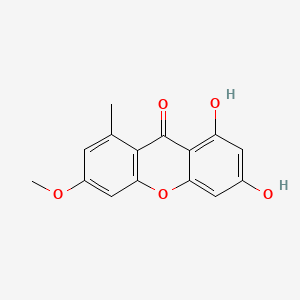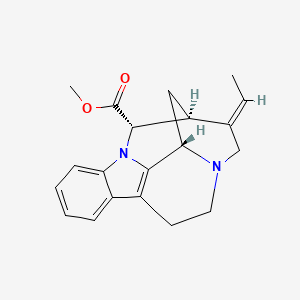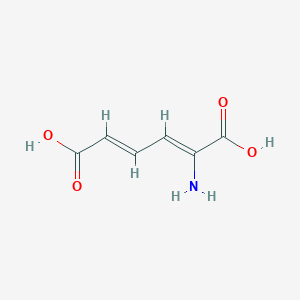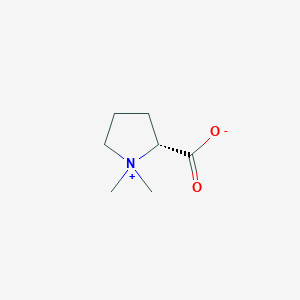
D-proline betaine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-proline betaine is an amino acid betaine that is D-proline zwitterion in which both of the hydrogens attached to the nitrogen are replaced by methyl groups. It derives from a D-prolinium. It is an enantiomer of a L-proline betaine.
Aplicaciones Científicas De Investigación
Osmotic Adjustment and Stress Tolerance in Plants
D-proline betaine, along with glycine betaine and proline, plays a significant role in osmotic adjustment in plants under abiotic stress conditions such as drought, salinity, and extreme temperatures. These organic osmolytes contribute to maintaining enzyme and membrane integrity and mediating osmotic balance, thereby enhancing plant stress tolerance. The exogenous application of these compounds has shown to improve growth and crop yield under environmental stresses, although the effectiveness varies across different plant species and stress conditions (Ashraf & Foolad, 2007).
Dietary Sources and Health Implications
Proline betaine is present in various foods, notably in citrus fruits, and is considered for its potential health benefits. Its quantification in food items and the human body can serve as a biomarker for citrus intake, contributing to nutritional studies and dietary assessments (Lang et al., 2017).
Antioxidant Activities and Salt Stress Alleviation
The application of proline and betaine, including D-proline betaine, has been shown to mitigate the harmful effects of salt stress in plants by enhancing the activities of antioxidant enzymes. These compounds help in reducing oxidative damage, thus aiding in the survival and better growth of plants under saline conditions (Hoque et al., 2007).
Transport and Metabolic Functions in Plants
Betaine/proline transporters, identified in betaine-accumulating plants like mangroves, play crucial roles in the uptake and distribution of these osmoprotectants. These transporters have distinct properties from those found in bacteria and mammalian cells, highlighting the unique mechanisms plants use to manage osmotic stress (Waditee et al., 2002).
Proline and Betaine in Response to Phosphorus Levels
The levels of proline and betaine in plants, such as green beans, respond to different phosphorus levels in the soil, indicating their role in the plant's adaptation to nutrient availability. Optimal phosphorus levels can enhance the accumulation of these protective compounds, potentially improving plant tolerance to various stresses (Salinas et al., 2013).
Propiedades
Nombre del producto |
D-proline betaine |
|---|---|
Fórmula molecular |
C7H13NO2 |
Peso molecular |
143.18 g/mol |
Nombre IUPAC |
(2R)-1,1-dimethylpyrrolidin-1-ium-2-carboxylate |
InChI |
InChI=1S/C7H13NO2/c1-8(2)5-3-4-6(8)7(9)10/h6H,3-5H2,1-2H3/t6-/m1/s1 |
Clave InChI |
CMUNUTVVOOHQPW-ZCFIWIBFSA-N |
SMILES isomérico |
C[N+]1(CCC[C@@H]1C(=O)[O-])C |
SMILES canónico |
C[N+]1(CCCC1C(=O)[O-])C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




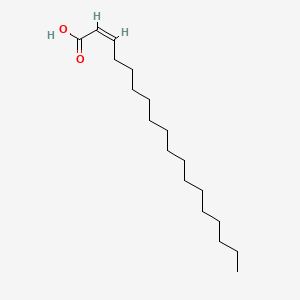
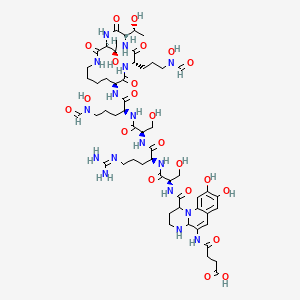


![(Z)-7-[(1R,2R,5S)-2-[(E,3R,4R)-4-fluoro-3-hydroxyoct-1-enyl]-5-hydroxycyclopentyl]hept-5-enoic acid](/img/structure/B1241695.png)
